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molecular formula C11H9ClN2OS B8804229 2-(5-chlorothiophen-2-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one

2-(5-chlorothiophen-2-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one

Cat. No. B8804229
M. Wt: 252.72 g/mol
InChI Key: WERRMRZADWOONZ-UHFFFAOYSA-N
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Patent
US09221843B2

Procedure details

An 18-mL vial was charged with 2-(5-chloro-2-thienyl)-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one (180 mg, 0.71 mmol). POCl3 (1 ml) was added. The resulting mixture was stirred at 90 C for 4 hr. After cooling to room temperature, the mixture was added dropwise slowly to cold NaHCO3 aq. Dichloromethane was added. The organic layer was separated and passed through a plug of silica gel, using dichloromethane as eluent to give 4-chloro-2-(5-chloro-2-thienyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine (178 mg, 92% yield).
Quantity
180 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:6][C:5]([C:7]2[NH:8][C:9](=O)[C:10]3[CH2:15][CH2:14][CH2:13][C:11]=3[N:12]=2)=[CH:4][CH:3]=1.O=P(Cl)(Cl)[Cl:19].C([O-])(O)=O.[Na+]>>[Cl:19][C:9]1[C:10]2[CH2:15][CH2:14][CH2:13][C:11]=2[N:12]=[C:7]([C:5]2[S:6][C:2]([Cl:1])=[CH:3][CH:4]=2)[N:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
180 mg
Type
reactant
Smiles
ClC1=CC=C(S1)C=1NC(C2=C(N1)CCC2)=O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 90 C for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The organic layer was separated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC=1C2=C(N=C(N1)C=1SC(=CC1)Cl)CCC2
Measurements
Type Value Analysis
AMOUNT: MASS 178 mg
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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